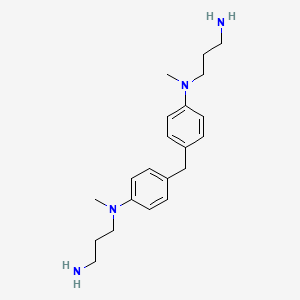
N1,N1'-(methanediyldibenzene-4,1-diyl)bis(N1-methylpropane-1,3-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1’-(methanediyldibenzene-4,1-diyl)bis(N1-methylpropane-1,3-diamine): is an organic compound with a complex structure that includes benzene rings and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(methanediyldibenzene-4,1-diyl)bis(N1-methylpropane-1,3-diamine) typically involves multiple steps. One common method includes the reaction of benzene derivatives with diamine compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N1,N1’-(methanediyldibenzene-4,1-diyl)bis(N1-methylpropane-1,3-diamine) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted at low temperatures.
Substitution: Halogens, alkylating agents; may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N1,N1’-(methanediyldibenzene-4,1-diyl)bis(N1-methylpropane-1,3-diamine) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N1,N1’-(methanediyldibenzene-4,1-diyl)bis(N1-methylpropane-1,3-diamine) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N1,N1’-(ethane-1,2-diyl)bis(ethane-1,2-diamine)
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(2-aminoethyl)ethylenediamine
Uniqueness
N1,N1’-(methanediyldibenzene-4,1-diyl)bis(N1-methylpropane-1,3-diamine) is unique due to its specific structure, which includes benzene rings and multiple diamine groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
63521-13-1 |
|---|---|
Molecular Formula |
C21H32N4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N'-[4-[[4-[3-aminopropyl(methyl)amino]phenyl]methyl]phenyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C21H32N4/c1-24(15-3-13-22)20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25(2)16-4-14-23/h5-12H,3-4,13-17,22-23H2,1-2H3 |
InChI Key |
GGLXKEBBLSHHRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















